molecular formula C25H26N4OS B12225117 2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-phenylacetamide

2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B12225117
M. Wt: 430.6 g/mol
InChI Key: VVRPUNUQYXQIDH-UHFFFAOYSA-N
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Description

2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-phenylacetamide is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-phenylacetamide typically involves multi-step organic reactions. One common approach includes the condensation of 5-amino-pyrazoles with enynones in the presence of ethanol and heat, leading to the formation of pyrazolo[1,5-a]pyrimidine derivatives

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include ethanol, hydrogen peroxide, sodium borohydride, and various acids and bases to control the pH and reaction environment. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazolo[1,5-a]pyrimidine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C25H26N4OS

Molecular Weight

430.6 g/mol

IUPAC Name

2-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-phenylacetamide

InChI

InChI=1S/C25H26N4OS/c1-17-23(18-11-7-5-8-12-18)24-27-20(25(2,3)4)15-22(29(24)28-17)31-16-21(30)26-19-13-9-6-10-14-19/h5-15H,16H2,1-4H3,(H,26,30)

InChI Key

VVRPUNUQYXQIDH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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